

# What are the chemical properties of 2,3,4-Trihydroxybenzophenone-d5?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,3,4-Trihydroxybenzophenone-d5**

Cat. No.: **B1164450**

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## A Comprehensive Technical Guide to 2,3,4-Trihydroxybenzophenone-d5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, and biological activities of **2,3,4-Trihydroxybenzophenone-d5**. This deuterated analog of 2,3,4-Trihydroxybenzophenone serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for analytical quantification.

## Core Chemical and Physical Properties

**2,3,4-Trihydroxybenzophenone-d5** is the isotopically labeled version of 2,3,4-Trihydroxybenzophenone, where five hydrogen atoms on the phenyl ring are replaced with deuterium. This substitution is critical for mass spectrometry-based applications, allowing it to be distinguished from its unlabeled counterpart. The fundamental chemical characteristics are rooted in its parent compound, a hydroxylated benzophenone.

## Quantitative Data Summary

The properties of the deuterated compound are compared with its non-deuterated analog below.

Table 1: Physicochemical Properties of **2,3,4-Trihydroxybenzophenone-d5**

Property	Value	Reference
Analyte Name	2,3,4- Trihydroxybenzophenone- 2',3',4',5',6'-d5	<a href="#">[1]</a>
CAS Number	2708278-23-1	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>5</sub> D <sub>5</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	235.25 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>

| Storage Temperature | -20°C |[\[3\]](#) |

Table 2: Physicochemical Properties of 2,3,4-Trihydroxybenzophenone (Parent Compound)

Property	Value	Reference
CAS Number	<b>1143-72-2</b>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>13</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	230.22 g/mol	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	139-141 °C	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
Boiling Point	439.7 ± 45.0 °C (Predicted)	<a href="#">[4]</a> <a href="#">[7]</a>
Density	1.4 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Water Solubility	13.22 g/L at 24.99 °C	<a href="#">[7]</a>
Solubility	Soluble in ethanol (2%)	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Light yellow to orange powder/crystal	<a href="#">[7]</a>
LogP	3.01	<a href="#">[4]</a>

| pKa | 7.51 ± 0.40 (Predicted) |[\[7\]](#) |

## Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of 2,3,4-Trihydroxybenzophenone.

- **FTIR Spectroscopy:** The infrared spectrum of 2,3,4-Trihydroxybenzophenone shows characteristic absorption peaks. A notable peak appears at  $3459\text{ cm}^{-1}$ , corresponding to the hydroxy group (O-H stretch). A chelated carbonyl group (C=O) is indicated by an absorption peak at  $1609\text{ cm}^{-1}$ , while the aromatic C=C bond stretching is observed at  $1487\text{ cm}^{-1}$ <sup>[8]</sup>. The C-H group stretching is visible at  $3141\text{ cm}^{-1}$ <sup>[8]</sup>.
- **UV-Visible Spectroscopy:** The compound is known to be a UV filter<sup>[5][7]</sup>. Studies on its analog, 2,4,6-trihydroxybenzophenone, demonstrate significant UV absorption in the 290-320 nm range, which is indicative of its potential as a sunscreen agent<sup>[8]</sup>.
- **Nuclear Magnetic Resonance (NMR):**  $^1\text{H-NMR}$  and  $^{13}\text{C-NMR}$  are used to elucidate the structure of the parent compound. For the d5 variant, the signals corresponding to the deuterated phenyl ring would be absent in the  $^1\text{H-NMR}$  spectrum, providing a clear confirmation of isotopic labeling.
- **Mass Spectrometry (MS):** In GC-MS analysis of the parent compound, the top peak is observed at  $\text{m/z}$  137, with the molecular ion peak at  $\text{m/z}$  230<sup>[9]</sup>. **2,3,4-Trihydroxybenzophenone-d5** would show a molecular ion peak at approximately  $\text{m/z}$  235, confirming the incorporation of five deuterium atoms.

## Synthesis and Experimental Protocols

The synthesis of 2,3,4-Trihydroxybenzophenone typically involves a Friedel-Crafts acylation or related condensation reactions. The synthesis of the deuterated analog follows the same principles, utilizing a deuterated starting material.

## General Synthesis Protocol via Condensation Reaction

A common method involves the reaction of pyrogallol with benzoic acid in the presence of a catalyst.

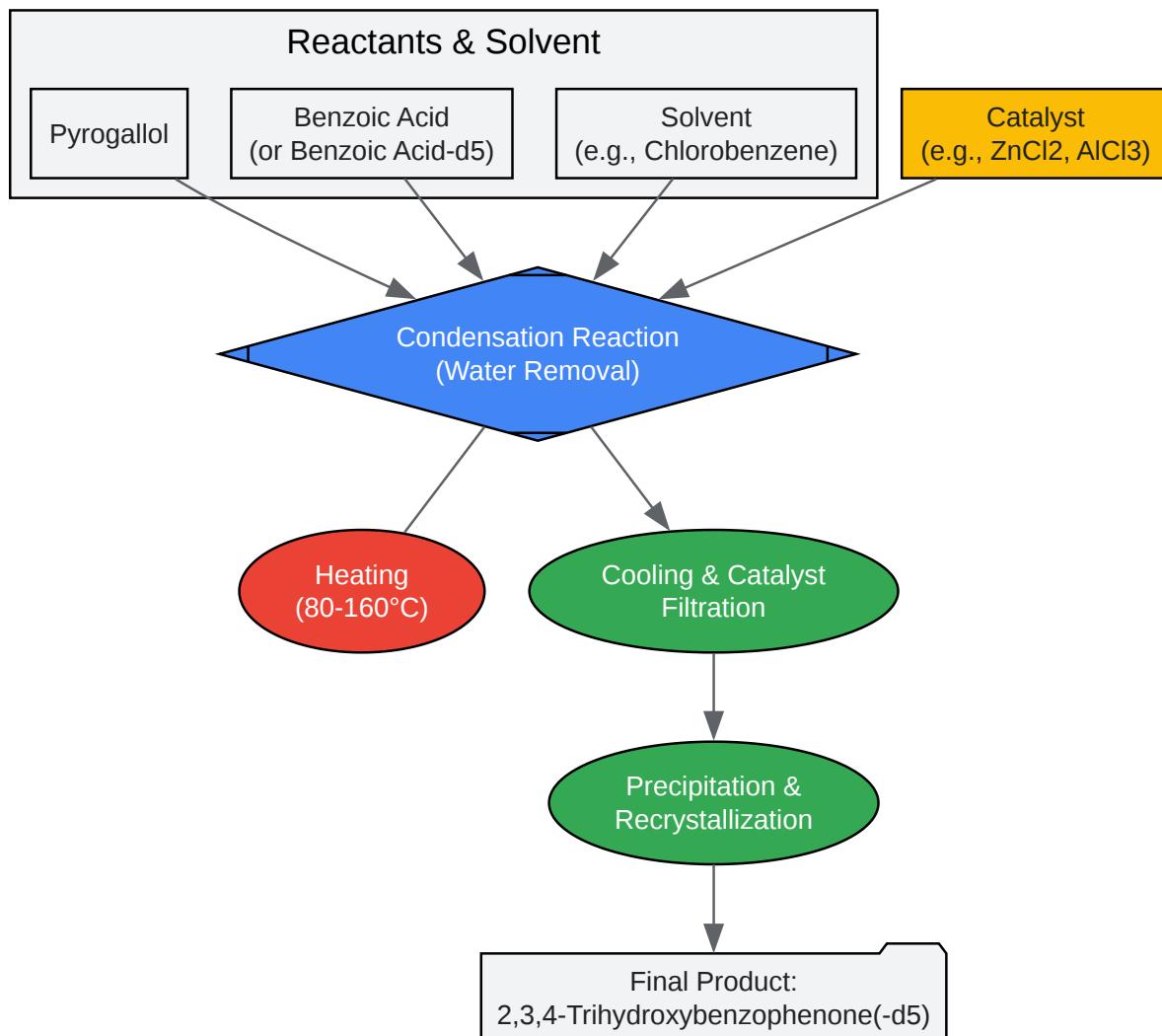
- **Reactants and Catalyst:** Pyrogallol and benzoic acid are used as the primary raw materials<sup>[10]</sup>. For the d5 variant, deuterated benzoic acid (benzoic acid-d5) would be

substituted. A catalyst such as zinc chloride ( $ZnCl_2$ ), aluminum chloride ( $AlCl_3$ ), or an acidic ion-exchange resin (e.g., Amberlyst-15) is required[7][11].

- **Solvent and Temperature:** The reaction is typically performed in a solvent like chlorobenzene or a binary solvent system of aromatic hydrocarbon and water[10][11]. The mixture is heated to temperatures ranging from  $80^\circ C$  to  $160^\circ C$ [7][10].
- **Reaction Execution:** The reactants are heated, and water is separated as the reaction proceeds. The reaction is held at temperature for several hours to ensure completion[10].
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled. The catalyst is removed by filtration. The product is then precipitated by cooling further, filtered, and purified, often through recrystallization[10].

This method is advantageous due to its simple operation and potential for catalyst recycling[10].

## General Synthesis Workflow for 2,3,4-Trihydroxybenzophenone

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Caption: Synthesis workflow for 2,3,4-Trihydroxybenzophenone.

## Biological Activity and Therapeutic Potential

2,3,4-Trihydroxybenzophenone (THB) is not merely a UV filter but also exhibits significant biological activities that are of interest to drug development professionals.

## Neuroprotective Effects

Recent studies have highlighted THB's potential in treating transient cerebral ischemic stroke[12]. The compound demonstrates both antioxidant and anti-neuroinflammatory properties. In a mouse model of ischemic stroke, THB was shown to reduce infarct volume, suppress the activation of microglia in the cortex and striatum, and ultimately increase the survival rate[12]. Furthermore, it promoted neurite outgrowth in mouse neuroblastoma cell lines, suggesting a role in neuronal recovery[12].

## Mechanism of Action

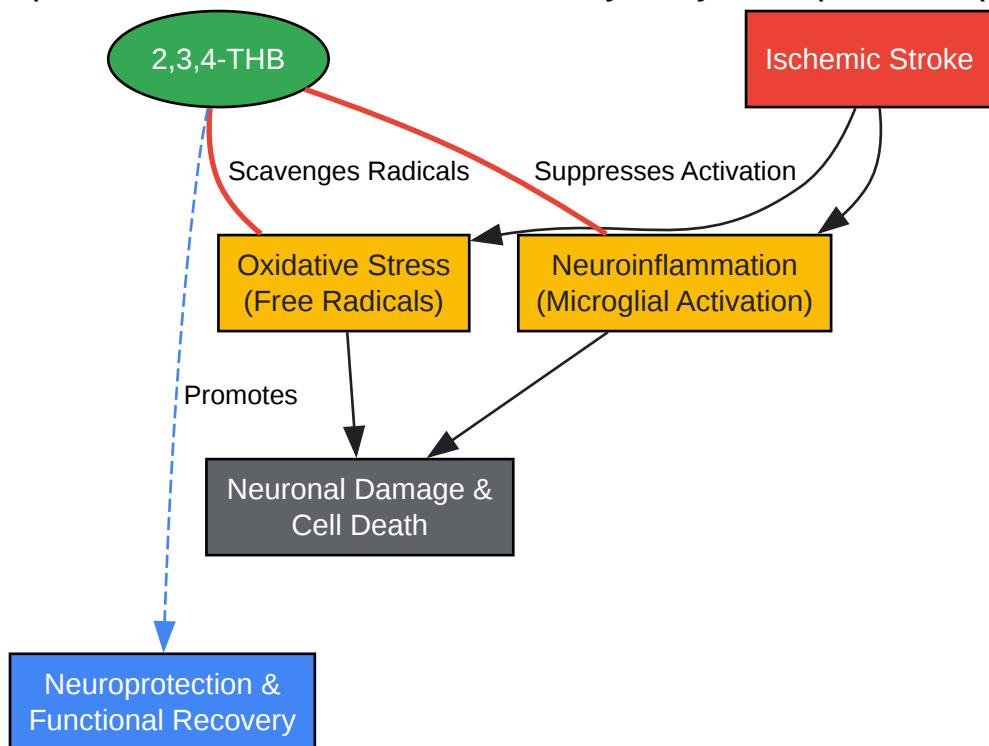
The therapeutic effects of THB are linked to its ability to mitigate the downstream consequences of cerebral ischemia, namely oxidative stress and neuroinflammation.

- **Antioxidant Activity:** THB's phenolic structure allows it to act as a potent free radical scavenger. This was confirmed in 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays[12]. By neutralizing reactive oxygen species, it helps protect neuronal cells from oxidative damage.
- **Anti-inflammatory Effects:** The compound significantly suppresses neuroinflammation. Experiments using lipopolysaccharide (LPS)-activated BV2 microglial cells demonstrated THB's anti-inflammatory capabilities[12]. This is crucial as inflammation is a key contributor to secondary brain injury following a stroke.

## Other Biological Activities

- **Estrogenic Activity:** As a hydroxylated benzophenone, THB has been shown to possess estrogenic activity in yeast two-hybrid assays[5][6]. This characteristic is important to consider in toxicological and endocrine disruption assessments.
- **Enzyme Inhibition:** It is also known to be an inhibitor of tyrosinase (EC 1.14.18.1) and a quorum sensing inhibitor[6][7].

### Neuroprotective Mechanism of 2,3,4-Trihydroxybenzophenone (THB)



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Caption: Neuroprotective signaling pathway of 2,3,4-THB.

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- To cite this document: BenchChem. [What are the chemical properties of 2,3,4-Trihydroxybenzophenone-d5?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164450#what-are-the-chemical-properties-of-2-3-4-trihydroxybenzophenone-d5]

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